3-Methyloctacosane

Vue d'ensemble

Description

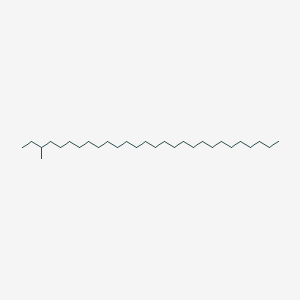

3-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60. It is a type of alkane, specifically a methyl-branched alkane, which means it has a methyl group attached to the main carbon chain. This compound is also known by other names such as octacosane, 3-methyl- and anteisononacosane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyloctacosane typically involves the alkylation of shorter alkanes or the reduction of longer-chain ketones or aldehydes. One common method is the catalytic hydrogenation of 3-methyloctacosanone, which involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve the fractional distillation of crude oil, followed by catalytic cracking and reforming processes to isolate and purify the desired hydrocarbon. These methods are efficient for producing large quantities of the compound for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyloctacosane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, high temperatures.

Reduction: Hydrogen gas, metal catalysts (palladium, platinum).

Substitution: Chlorine, bromine, ultraviolet light.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Shorter-chain alkanes.

Substitution: Haloalkanes.

Applications De Recherche Scientifique

3-Methyloctacosane has various applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 3-methyloctacosane in biological systems is primarily related to its role in the cuticular lipids of insects. These lipids form a protective barrier that prevents water loss and provides chemical signals for communication. The molecular targets and pathways involved include the interaction with specific receptors on the insect cuticle and the modulation of gene expression related to lipid metabolism .

Comparaison Avec Des Composés Similaires

Octacosane: A straight-chain alkane with the same number of carbon atoms but without the methyl branching.

2-Methyloctacosane: Another methyl-branched alkane with the methyl group attached to the second carbon atom.

Nonacosane: A straight-chain alkane with one additional carbon atom compared to 3-methyloctacosane.

Uniqueness: this compound is unique due to its specific methyl branching, which affects its physical and chemical properties, such as melting point, boiling point, and reactivity. This branching can influence its role in biological systems and its applications in various industries .

Activité Biologique

3-Methyloctacosane is a long-chain alkane that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic contexts. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Characteristics

This compound (C29H60) is characterized by its long carbon chain, which contributes to its hydrophobic nature. It is primarily found in various plant extracts, especially those derived from broccoli and other cruciferous vegetables. The chemical structure allows it to interact with biological membranes, potentially influencing cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study on the hexane extract of broccoli leaves revealed that this compound constituted approximately 58.76% of the extract and exhibited significant antimicrobial activity against various pathogens, including Helicobacter pylori, Escherichia coli, and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound Extracts

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Helicobacter pylori | 7.8 |

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 31.125 |

| Bacillus subtilis | 15.62 |

| Candida albicans | 15.62 |

The hexane extract demonstrated a strong activity index against H. pylori, with an activity index of 1.25 , indicating significant effectiveness compared to standard antibiotics used in the study .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects against cancer cell lines. A study examining various extracts showed that hexane extracts containing high levels of long-chain alkanes, including this compound, exhibited notable cytotoxicity against specific cancer cell lines.

Table 2: Cytotoxicity of Hexane Extracts

| Extract Source | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Broccoli Leaves | MCF-7 (Breast Cancer) | 25 |

| Broccoli Leaves | HeLa (Cervical Cancer) | 30 |

These findings suggest that the presence of this compound may contribute to the overall cytotoxic effects observed in these extracts .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Membrane Disruption : Due to its hydrophobic nature, it may integrate into lipid membranes, leading to increased permeability and subsequent cell death in microbial targets.

- Synergistic Effects : The compound may work synergistically with other bioactive compounds present in plant extracts, enhancing overall efficacy against pathogens and cancer cells .

Case Studies

- Broccoli Leaf Extracts : A comprehensive analysis of broccoli leaf extracts demonstrated that high concentrations of this compound significantly inhibited the growth of pathogenic bacteria while also exhibiting cytotoxic properties against cancer cell lines.

- Echinacea Purpurea : Although primarily focused on different compounds, studies involving Echinacea extracts have shown similar patterns where long-chain alkanes contribute to antimicrobial and cytotoxic activities .

Propriétés

IUPAC Name |

3-methyloctacosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(3)5-2/h29H,4-28H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLYAJJNZSLKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423989 | |

| Record name | 3-methyloctacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65820-58-8 | |

| Record name | 3-methyloctacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.